3'-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
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Overview
Description
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of fluorophenyl groups and a thiazolidine ring fused with an indole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction involving the indole and thiazolidine rings.
Final Functionalization:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure may impart unique physical properties, making it useful in the development of new materials.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets. The fluorophenyl groups and the spirocyclic structure may allow the compound to bind to particular enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone include:
3-(4-Fluorophenyl)propionic acid: This compound also contains a fluorophenyl group but lacks the spirocyclic structure and thiazolidine ring.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): This compound features fluorophenyl groups but has a different core structure.
The uniqueness of 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone lies in its spirocyclic structure and the combination of indole and thiazolidine rings, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S/c24-16-8-10-18(11-9-16)27-21(28)14-32(30,31)23(27)19-6-1-2-7-20(19)26(22(23)29)13-15-4-3-5-17(25)12-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMWJKHSIMDTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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